2-bromo-N-mesitylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

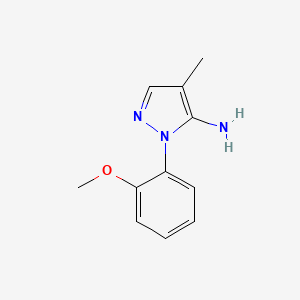

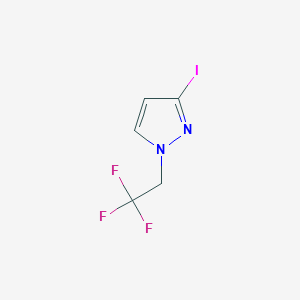

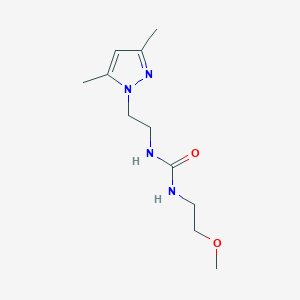

2-Bromo-N-mesitylbutanamide is a chemical compound with the linear formula C13H18BrNO . It belongs to the class of amides and is an important intermediate in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of 2-bromo-N-mesitylbutanamide consists of a bromine atom attached to a butanamide group, which is further connected to a mesityl group . The molecular weight is 284.2 .Scientific Research Applications

Homogeneous Catalysis and Organic Synthesis

One significant application of compounds structurally related to 2-bromo-N-mesitylbutanamide is in the field of homogeneous catalysis. The direct coupling of oxazolines with N-heterocyclic carbenes, which can be derived from precursors like 1-mesityl imidazole combined with 2-bromo-4,4-dimethyloxazoline, illustrates a modular approach to developing new classes of C−N donor ligands. These compounds have shown promise in catalyzing Heck and Suzuki C−C coupling reactions, an essential process in organic synthesis for creating complex molecules (César, Bellemin-Laponnaz, & Gade, 2002).

Chemical Synthesis and Medicinal Chemistry

Further research has led to the development of novel N-bromo sulfonamide reagents for use in the synthesis of complex organic structures. For instance, a specific study demonstrated the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction, showcasing the catalyst's efficiency in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Ligand Exchange and Coordination Chemistry

The investigation into the ligand exchange behavior of square‐planar nickel(II) complexes, including those with bromo and mesityl groups, has contributed valuable information regarding the coordination chemistry of nickel. This research aids in understanding the structural dynamics that could be applied to improve catalytic processes involving nickel complexes (Feth, Klein, & Bertagnolli, 2003).

Antioxidant and Biological Activity

The synthetic and biological study of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone revealed its influence on antioxidant activity in biological systems. This compound's effects on vitamins and selenium levels in rats indicate its potential for stress induction and free radical production, which could inform further research into its therapeutic applications or toxicological profile (Karatas, Koca, Kara, & Servi, 2006).

Microwave-assisted Organic Synthesis

Additionally, the microwave-assisted preparation of 2-bromo-1-alkenes from 1-alkynes using specific reagent systems demonstrates the utility of bromo compounds in facilitating efficient and selective organic synthesis. This technique represents a cleaner, more convenient method for generating structurally diverse alkenes, which are crucial in various synthetic and industrial applications (Bunrit, Ruchirawat, & Thongsornkleeb, 2011).

properties

IUPAC Name |

2-bromo-N-(2,4,6-trimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-5-11(14)13(16)15-12-9(3)6-8(2)7-10(12)4/h6-7,11H,5H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUDDQUHKRRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-mesitylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2611098.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)